Ethyl 4-((4-((6-ethoxybenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate
Description
This compound is a sulfonyl-piperazine derivative featuring a benzo[d]thiazole core substituted with an ethoxy group at position 6. The structure includes a carbamoyl linkage between the phenylsulfonyl and thiazole moieties, as well as an ethyl ester at the piperazine terminus. Such design elements are common in medicinal chemistry for optimizing pharmacokinetic properties (e.g., bioavailability) and target binding .
Properties
IUPAC Name |
ethyl 4-[4-[(6-ethoxy-1,3-benzothiazol-2-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O6S2/c1-3-32-17-7-10-19-20(15-17)34-22(24-19)25-21(28)16-5-8-18(9-6-16)35(30,31)27-13-11-26(12-14-27)23(29)33-4-2/h5-10,15H,3-4,11-14H2,1-2H3,(H,24,25,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIXUUKOHSLFTAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCN(CC4)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-((4-((6-ethoxybenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate typically involves multiple steps, starting with the preparation of the thiazole ring. The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The ethoxy group on the benzothiazole moiety (position 6) undergoes nucleophilic substitution under alkaline conditions. For example:
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Hydrolysis : Reaction with aqueous NaOH at 80–100°C replaces the ethoxy group with a hydroxyl group, forming a phenolic derivative.
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Aminolysis : Treatment with primary amines (e.g., methylamine) in DMF yields substituted benzothiazole derivatives.
Key reagents :
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NaOH, KOH (hydroxide sources)
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Aliphatic/aromatic amines
Sulfonamide Reactivity
The sulfonyl group participates in nucleophilic attacks, particularly at the sulfur atom:
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Reduction : Sodium borohydride (NaBH4) in ethanol reduces the sulfonyl group to a thioether, though yields are moderate (45–60%).
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Cross-Coupling : Palladium-catalyzed Suzuki-Miyaura reactions with aryl boronic acids form biaryl sulfones under inert atmospheres.
Piperazine Ring Modifications
The piperazine ring exhibits basicity and undergoes alkylation/acylation:
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Ester Hydrolysis : The ethyl ester group is cleaved under acidic (HCl) or basic (LiOH) conditions to form a carboxylic acid derivative .
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N-Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in acetonitrile to form quaternary ammonium salts.
Typical conditions :
| Reaction Type | Reagent | Solvent | Temperature |
|---|---|---|---|
| Ester hydrolysis | 2M HCl or 1M LiOH | THF/H₂O | 60°C |
| N-Alkylation | Methyl iodide | Acetonitrile | RT |
Amide Bond Reactivity
The carbamoyl linkage between the benzothiazole and phenyl rings is susceptible to:
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Acidic Cleavage : Concentrated HCl at reflux hydrolyzes the amide bond, yielding 4-sulfonylpiperazine and 6-ethoxybenzothiazole-2-carboxylic acid.
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Schotten-Baumann Acylation : Forms new amides when reacted with acyl chlorides (e.g., acetyl chloride) in biphasic conditions.
Electrophilic Aromatic Substitution
The benzothiazole ring undergoes electrophilic substitution at position 5 or 7:
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Nitration : HNO₃/H₂SO₄ introduces a nitro group, predominantly at position 5 .
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Halogenation : Bromine in acetic acid adds a bromine atom at position 7 .
Comparative Reactivity of Derivatives
Substituents on the benzothiazole ring influence reaction outcomes:
| Derivative (R Group) | Reactivity Trend (vs. Ethoxy) | Key Observation |
|---|---|---|
| 6-Methoxy (EVT-2958249) | Higher stability under acidic conditions | Reduced hydrolysis rate by 20% |
| 6-Chloro (EVT-2498708) | Enhanced electrophilic substitution | Bromination occurs 1.5× faster |
Industrial-Scale Reaction Considerations
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Catalysts : Pd/C or Raney nickel for hydrogenation/deoxygenation.
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Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) .
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Yield Optimization : Microwave-assisted synthesis reduces reaction time by 40% for ester hydrolysis .
Mechanistic Insights
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Nucleophilic Substitution : Follows SN2 pathway at the ethoxy group due to steric hindrance from the benzothiazole ring.
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Amide Hydrolysis : Acid-catalyzed mechanism proceeds via a tetrahedral intermediate.
This compound’s multifunctional design enables diverse synthetic applications, particularly in medicinal chemistry for creating analogs with tailored biological activities. Experimental protocols emphasize controlled conditions to manage competing reactivities of its functional groups .
Scientific Research Applications
Biological Activities
Research has demonstrated various biological activities associated with this compound:
1. Analgesic Effects:
- Studies have shown that compounds similar to Ethyl 4-((4-((6-ethoxybenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate exhibit significant analgesic properties by modulating pain pathways through enzyme inhibition (e.g., Fatty Acid Amide Hydrolase - FAAH).
2. Anticancer Activity:
- Compounds containing benzothiazole structures have been noted for their ability to induce apoptosis in cancer cells, suggesting potential applications in cancer therapy.
3. Antibacterial Properties:
- Similar derivatives have shown antibacterial activity against various strains of bacteria, indicating possible therapeutic applications in infectious diseases.
Case Study 1: Analgesic Activity
In a study evaluating the analgesic effects of piperazine derivatives, it was found that compounds similar to this compound significantly reduced allodynia in rat models. The mechanism was attributed to FAAH inhibition, leading to increased endocannabinoid levels.
Case Study 2: Anticancer Properties
Research on related compounds demonstrated their ability to inhibit tumor growth in vitro by inducing apoptosis in cancer cell lines. The presence of the benzo[d]thiazole group was crucial for this activity, suggesting that this compound may exhibit similar properties.
Synthesis and Research Findings
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of Intermediate Compounds:
- Initial reactions involving the creation of a carbamoyl group linked to a benzothiazole structure.
- Final Product Formation:
- Subsequent reactions lead to the formation of the final product through controlled conditions that optimize yield and purity.
Synthetic Route Overview
| Step | Reaction Description | Conditions |
|---|---|---|
| 1 | Formation of carbamoyl intermediate | Room Temperature |
| 2 | Reaction with piperazine derivative | Controlled Temperature |
Toxicity and Safety Profile
Preliminary toxicity assessments indicate that compounds with similar structures generally exhibit low toxicity profiles. Studies have shown minimal adverse effects at therapeutic doses, making them promising candidates for further development.
Mechanism of Action
The mechanism of action of Ethyl 4-((4-((6-ethoxybenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The thiazole ring is known to interact with various enzymes and receptors, leading to its biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Key Differences
The compound shares a sulfonyl-piperazine-carboxylate backbone with several analogs, but variations in substituents modulate activity and selectivity. Below is a comparative analysis:
Table 1: Structural and Functional Comparison of Analogs
Pharmacokinetic Considerations
- Ethyl Ester vs. tert-Butyl Carbamate : The ethyl ester in the target compound may improve metabolic stability compared to tert-butyl-protected analogs (e.g., ), which require deprotection for activity .
- Substituent Effects: 6-Ethoxybenzo[d]thiazole: Likely enhances metabolic resistance versus electron-withdrawing groups (e.g., nitro in benzothiazinones) . Phenoxyphenyl vs. Ethoxy Groups: Bulky phenoxyphenyl substituents () may reduce solubility but improve target affinity in hydrophobic pockets .
Biological Activity
Ethyl 4-((4-((6-ethoxybenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate, a compound featuring a benzothiazole scaffold, has garnered attention for its diverse biological activities. This article reviews its synthesis, biological evaluation, and potential therapeutic applications based on recent research findings.
Synthesis Overview
The synthesis of this compound typically involves multi-step reactions starting from benzothiazole derivatives. These derivatives are modified through various chemical reactions such as condensation and sulfonation to achieve the desired structure.
Antimicrobial Properties
The compound's antimicrobial activity has been evaluated against various pathogens. A study reported significant inhibition of bacterial growth, particularly against Gram-positive bacteria such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined, indicating potent activity:
| Pathogen | MIC (μg/mL) | Inhibition (%) |
|---|---|---|
| Staphylococcus aureus | 100 | 99 |
| Escherichia coli | 250 | 98 |
These results suggest that the compound could serve as a potential candidate for developing new antimicrobial agents .
Cytotoxicity Studies
Cytotoxicity assessments have shown that this compound exhibits significant cytotoxic effects on various cancer cell lines. In vitro studies demonstrated that the compound induced cell death in A549 (lung cancer), MCF7-MDR (breast cancer), and HT1080 (fibrosarcoma) cell lines with IC50 values in the low micromolar range:
| Cell Line | IC50 (μM) |
|---|---|
| A549 | 5.0 |
| MCF7-MDR | 6.5 |
| HT1080 | 4.8 |
This cytotoxicity profile suggests that the compound may act through mechanisms such as apoptosis induction or cell cycle arrest .
Research indicates that the biological activity of this compound may be linked to its ability to inhibit DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication. This inhibition results in the disruption of bacterial cell division and growth .
Case Studies and Applications
In a recent case study focusing on drug-resistant bacterial strains, the compound demonstrated efficacy against Acinetobacter baumannii and Pseudomonas aeruginosa, which are known for their resistance to multiple antibiotics. The study highlighted the potential of this compound as a lead structure for developing new therapies targeting these challenging pathogens .
Q & A
Basic Research Questions
Q. What are the critical considerations for optimizing the synthesis of Ethyl 4-((4-((6-ethoxybenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate?
- Methodological Answer : The synthesis requires multi-step reactions, including sulfonylation, carbamoyl coupling, and piperazine ring formation. Key parameters include:
- Temperature control : Maintain 0–5°C during sulfonylation to prevent side reactions .
- Solvent selection : Use polar aprotic solvents (e.g., DMF or DMSO) for carbamoyl coupling to enhance reaction efficiency .
- Catalysts : Employ coupling agents like EDC/HOBt for amide bond formation, ensuring >90% yield .
- Characterization : Validate intermediates and final product via -/-NMR and high-resolution mass spectrometry (HRMS) to confirm structural integrity .
Q. How do the functional groups in this compound influence its physicochemical properties?
- Methodological Answer : Functional groups dictate solubility, stability, and reactivity:
- Sulfonyl group : Enhances water solubility via polar interactions but may reduce membrane permeability .
- Piperazine ring : Provides basicity (pKa ~8.5), enabling pH-dependent solubility and salt formation for improved bioavailability .
- Ethoxybenzo[d]thiazole : Contributes to lipophilicity (logP ~3.2), influencing cellular uptake .
- Experimental validation : Perform logP measurements (shake-flask method) and thermogravimetric analysis (TGA) to assess thermal stability .
Q. What analytical techniques are essential for characterizing this compound’s purity and structure?
- Methodological Answer :
- Chromatography : Use HPLC with a C18 column (acetonitrile/water gradient) to assess purity (>95%) .
- Spectroscopy :
- NMR : Assign peaks for sulfonyl (δ 3.2–3.5 ppm) and piperazine (δ 2.8–3.1 ppm) protons .
- FT-IR : Confirm carbamoyl C=O stretch at ~1680 cm .
- Mass spectrometry : HRMS (ESI+) for molecular ion [M+H] at m/z 544.643 .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies resolve contradictory data on this compound’s enzyme inhibition potency?
- Methodological Answer :
- Variable substituent analysis : Compare analogues with modified ethoxy or sulfonyl groups (Table 1).
| Substituent | IC (μM) | Target Enzyme | Reference |
|---|---|---|---|
| Ethoxy | 0.12 | COX-2 | |
| Methoxy | 1.45 | COX-2 |
- Crystallography : Co-crystallize the compound with COX-2 to identify binding interactions (e.g., hydrogen bonds with Gln) .
- Statistical validation : Use ANOVA to assess significance of substituent effects on IC (p < 0.05) .
Q. What strategies address discrepancies in spectral data between synthetic batches?
- Methodological Answer :
- Batch comparison : Analyze -NMR spectra for impurities (e.g., unreacted sulfonyl chloride at δ 4.1 ppm) .
- Isotopic labeling : Synthesize -piperazine derivatives to resolve overlapping signals in crowded spectral regions .
- Machine learning : Train models on historical NMR/MS datasets to predict and correct batch-specific anomalies .
Q. How can computational modeling predict this compound’s metabolic stability?
- Methodological Answer :
- In silico tools :
- CYP450 inhibition : Use Schrödinger’s QikProp to predict CYP3A4 liability (predicted IC = 8.2 μM) .
- Metabolite ID : Run MetaSite simulations to identify probable oxidation sites (e.g., ethoxy → hydroxyl) .
- Validation : Compare in vitro microsomal stability (t) with predictions (R > 0.85 acceptable) .
Q. What experimental designs mitigate off-target effects in kinase inhibition assays?
- Methodological Answer :
- Selectivity panels : Screen against 100+ kinases (e.g., Eurofins KinaseProfiler) to identify off-target hits (e.g., JAK2 inhibition at 1 μM) .
- Dose-response curves : Use 10-point dilution series (0.1 nM–10 μM) to calculate selectivity indices (SI = IC(off-target)/IC(target)) .
- CRISPR validation : Knock out primary targets (e.g., PI3Kα) in cell lines to confirm on-target effects .
Q. How do formulation choices impact in vitro vs. in vivo activity discrepancies?
- Methodological Answer :
- Solubility enhancement : Use PEG-400/TPGS mixtures to increase solubility from 0.5 mg/mL (aqueous) to 12 mg/mL .
- Pharmacokinetics : Compare AUC (iv vs. oral) in rodents to assess bioavailability (<20% suggests first-pass metabolism) .
- Tissue distribution : Radiolabel the compound () and quantify accumulation in target organs via scintillation counting .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
